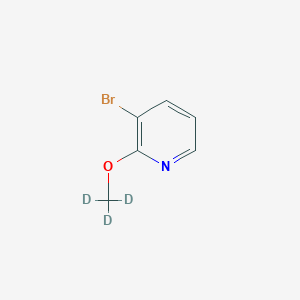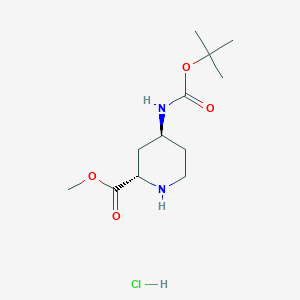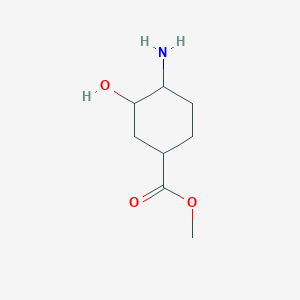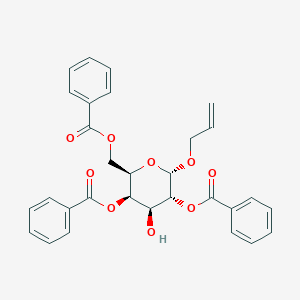
3-Bromo-2-(methoxy-D3)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 3-Bromo-2-methoxypyridine. It is a heterocyclic organic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . The compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the pyridine ring, with the methoxy group being deuterated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine. One method involves the use of liquid bromine and an aqueous solution of sodium hydroxide, which is cooled to -10 to 0°C. The bromine is added dropwise to the solution, followed by the addition of 3-hydroxypyridine dissolved in sodium hydroxide. The mixture is stirred at room temperature for several hours, and the resulting product is recrystallized to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Aminopyridines.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(methoxy-D3)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its deuterated methoxy group can also influence the kinetics of reactions by altering the rate of hydrogen-deuterium exchange .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-methoxypyridine: The non-deuterated analog of 3-Bromo-2-(methoxy-D3)pyridine.
2-Bromo-3-methoxypyridine: A positional isomer with the bromine and methoxy groups swapped.
3-Bromo-2-hydroxypyridine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its deuterated methoxy group, which provides distinct advantages in studies involving isotopic labeling. This feature allows for the investigation of reaction mechanisms and kinetic isotope effects with greater precision.
Eigenschaften
Molekularformel |
C6H6BrNO |
|---|---|
Molekulargewicht |
191.04 g/mol |
IUPAC-Name |
3-bromo-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3 |
InChI-Schlüssel |
PORGLLGXCAQORO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)Br |
Kanonische SMILES |
COC1=C(C=CC=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)







![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)


![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
